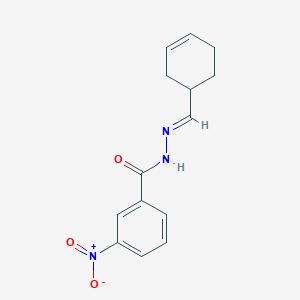
N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide, also known as CHN-1, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a hydrazone derivative of 3-nitrobenzohydrazide and has been shown to have a variety of interesting properties that make it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The exact mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide is not fully understood, but it is believed to work by inducing oxidative stress in cells. This oxidative stress can lead to the activation of a variety of different signaling pathways, which can ultimately lead to cell death in tumor cells. In addition, this compound has also been shown to have anti-inflammatory properties, which may contribute to its overall therapeutic effects.
Biochemical and Physiological Effects:
This compound has a variety of different biochemical and physiological effects, depending on the specific context in which it is used. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can help to slow or stop the growth of tumors. In addition, this compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in a variety of different disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology and looking for new treatments for cancer. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for careful dosing and monitoring to ensure safety.
Orientations Futures
There are a number of different future directions for research on N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide. One promising area of research is in the development of new cancer treatments based on the compound's anti-tumor activity. In addition, there is also potential for this compound to be used in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, where oxidative stress is believed to play a role. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of different contexts.
Méthodes De Synthèse
The synthesis of N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide is a multi-step process that involves the reaction of 3-nitrobenzohydrazide with cyclohexenone in the presence of a catalyst. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-(3-cyclohexen-1-ylmethylene)-3-nitrobenzohydrazide has been used extensively in scientific research as a tool for studying a variety of different biological processes. One of the most promising applications of this compound is in the field of cancer research, where it has been shown to have potent anti-tumor activity. In addition, this compound has also been used to study the role of oxidative stress in a variety of different disease states, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-7-4-8-13(9-12)17(19)20)16-15-10-11-5-2-1-3-6-11/h1-2,4,7-11H,3,5-6H2,(H,16,18)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYYQFJEEAQLIB-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)


![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)
![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)

